molecular formula C16H16N4O B6004790 N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline

N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline

Cat. No. B6004790
M. Wt: 280.32 g/mol
InChI Key: XLDGADJZKKFJIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline, also known as PDP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. PDP is a small molecule that can be synthesized through a straightforward method, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In neurons, N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline has been shown to have various biochemical and physiological effects, depending on the target cell or tissue. In cancer cells, N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline has been shown to induce apoptosis, or programmed cell death, by activating the caspase cascade. In neurons, N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline has been shown to increase the expression of antioxidant enzymes and reduce the production of reactive oxygen species. In addition, N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline is its simple and efficient synthesis method, which makes it readily available for scientific research. N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline is also a small molecule, which allows it to easily penetrate cell membranes and interact with intracellular targets. However, one limitation of N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline is its potential toxicity, as it has been shown to exhibit cytotoxic effects at high concentrations.

Future Directions

There are several future directions for the investigation of N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline. In medicinal chemistry, further studies are needed to optimize the structure of N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline and improve its anticancer activity. In neuroscience, N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline could be investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In materials science, N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline could be used as a building block for the synthesis of novel materials with unique properties, such as conductive polymers or fluorescent dyes.

Synthesis Methods

The synthesis of N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline involves the reaction of 2-pyridine carboxylic acid hydrazide with propargyl bromide to form 3-(2-pyridinyl)-1-propargyl-1,2,4-oxadiazole. This intermediate is then reacted with aniline to form the final product, N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline. The overall synthesis method is simple and efficient, making N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline a readily available compound for scientific research.

Scientific Research Applications

N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In neuroscience, N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In materials science, N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

N-[1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)propyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-2-13(18-12-8-4-3-5-9-12)16-19-15(20-21-16)14-10-6-7-11-17-14/h3-11,13,18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDGADJZKKFJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)C2=CC=CC=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}aniline

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